Cas no 1492228-84-8 (1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-)
![1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- structure](https://ja.kuujia.com/scimg/cas/1492228-84-8x500.png)
1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-
- 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole
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- インチ: 1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3
- InChIKey: WPBKKVFLNFDYFM-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(CC2(CCl)CC2)C=N1
1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676278-10.0g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-676278-5.0g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 5.0g |
$4226.0 | 2023-03-11 | ||
Enamine | EN300-676278-2.5g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 2.5g |
$2856.0 | 2023-03-11 | ||
Enamine | EN300-676278-0.1g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-676278-0.05g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-676278-1.0g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676278-0.25g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 0.25g |
$1341.0 | 2023-03-11 | ||
Enamine | EN300-676278-0.5g |
4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole |
1492228-84-8 | 0.5g |
$1399.0 | 2023-03-11 |
1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-に関する追加情報
1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- (CAS No. 1492228-84-8): A Comprehensive Overview
1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- is a heterocyclic compound with significant potential in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 1492228-84-8, has garnered attention due to its unique structural features and its promising applications in drug discovery and development. The presence of a cyclopropyl group and a chloromethyl substituent makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The< strong>1-methyl moiety in the pyrazole ring enhances the compound's stability and reactivity, making it an attractive candidate for synthesizing more complex derivatives. The< strong>4-[[1-(chloromethyl)cyclopropyl]methyl] substituent introduces a reactive site that can be utilized for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. These features collectively contribute to the compound's utility in designing novel therapeutic agents.
In recent years, there has been a growing interest in developing new drugs based on pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole compounds have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The< strong>1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- derivative is no exception and has been explored for its potential pharmacological effects.
One of the most compelling aspects of this compound is its structural diversity, which allows for the creation of a wide range of analogs with tailored biological properties. Researchers have utilized this compound as a starting point to develop new molecules with enhanced potency and selectivity. For instance, modifications at the< strong>cyclopropyl and< strong>chloromethyl positions have led to the discovery of several promising lead compounds.
The< strong>cyclopropyl group is particularly interesting because it can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. This feature makes it an excellent tool for designing molecules that can bind tightly to specific protein targets. Additionally, the< strong>chloromethyl group provides a site for further functionalization, enabling the introduction of additional pharmacophores or protective groups.
In terms of biological activity, preliminary studies have suggested that< strong>1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- exhibits inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its potential as a therapeutic agent. For example, researchers have explored its activity against kinases, which are key targets in cancer therapy. The compound's ability to modulate kinase activity could lead to the development of new anticancer drugs.
The synthesis of< strong>1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- involves several key steps that highlight its synthetic utility. The introduction of the< strong>cyclopropyl group requires careful control of reaction conditions to ensure high yield and purity. Similarly, the incorporation of the< strong>chloromethyl substituent necessitates precise handling to avoid unwanted side reactions. Despite these challenges, the synthesis has been optimized to produce this compound in sufficient quantities for further studies.
The pharmacokinetic properties of this compound are also an area of active research. Understanding how the body processes< strong>1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl- is crucial for developing effective drug candidates. Studies have begun to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies will provide valuable insights into how the compound behaves in vivo and will guide future optimization efforts.
In conclusion,< strong>1H-Pyrazole, 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-, identified by its CAS number 1492228-84-8, is a promising scaffold for pharmaceutical development. Its unique structural features and potential biological activities make it an attractive candidate for further research. As more data becomes available on its synthesis, pharmacology, and pharmacokinetics, this compound is likely to play an increasingly important role in drug discovery efforts.
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